3-(4-fluorophenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
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Properties
IUPAC Name |
3-(4-fluorophenyl)-2-phenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N2O3/c25-16-10-6-14(7-11-16)20-19-21(33-30(20)18-4-2-1-3-5-18)23(32)29(22(19)31)17-12-8-15(9-13-17)24(26,27)28/h1-13,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYICIAJQICEUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole class, which has garnered attention due to its potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple aromatic rings and fluorinated groups that may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
- Case Study : In vitro tests demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : Preliminary assays suggest effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.
- Research Findings : In a study involving Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the fluorinated phenyl groups have shown varying degrees of potency:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased lipophilicity |
| Substitution at para position | Enhanced receptor binding |
| Alteration in dihydropyrrole core | Variable cytotoxicity |
Toxicological Profile
While the therapeutic potential is promising, it is essential to assess the safety profile:
- Toxicity Studies : Animal models have been utilized to evaluate acute and chronic toxicity. Doses up to 100 mg/kg were administered with no significant adverse effects noted over a four-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
